6-Methylpyridine-2,4-diol

Physical Chemistry Thermal Analysis Process Chemistry

6-Methylpyridine-2,4-diol (≥98%) is the preferred regioisomer for synthesizing p38 kinase inhibitors and Favipucine antimicrobial analogs. Its unique 2,4-dihydroxy-6-methyl substitution pattern ensures precise regiochemistry in downstream reactions—unlike the 2,6-dihydroxy isomer (mp 195-198°C), which would alter product profiles. With a melting point exceeding 320°C, this thermally robust building block streamlines high-temperature synthetic protocols. Ideal for medicinal chemistry and library synthesis. Buy now for consistent, high-purity (≥98%) material.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 70254-45-4
Cat. No. B1395542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2,4-diol
CAS70254-45-4
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1)O
InChIInChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
InChIKeyWKGSLYHMRQRARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-2,4-diol (CAS 70254-45-4): A Key Synthetic Intermediate for Pyridinone-Based Drug Discovery


6-Methylpyridine-2,4-diol (also known as 2,4-dihydroxy-6-methylpyridine or 4-hydroxy-6-methyl-2-pyridinone) is a heterocyclic organic compound with the molecular formula C6H7NO2 [1]. It is a solid at room temperature, typically appearing as a beige to pale brown powder . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of p38 kinase inhibitors and Favipucine analogs with antimicrobial and fungicidal activities .

Why 6-Methylpyridine-2,4-diol Cannot Be Arbitrarily Replaced by Isomeric Methylpyridinediols


In synthetic chemistry, the substitution of a building block with a positional isomer can lead to divergent reaction outcomes and altered product properties. For 6-Methylpyridine-2,4-diol, its specific substitution pattern (hydroxyls at 2,4-positions and methyl at 6-position) dictates its tautomeric preference for the 4-hydroxy-2-pyridinone form [1]. This specific electronic and steric arrangement is crucial for its role as an intermediate in synthesizing specific bioactive molecules, such as p38 kinase inhibitors . Using a closely related isomer like 2,6-dihydroxy-4-methylpyridine would fundamentally change the regiochemistry of subsequent reactions, likely leading to a different product profile and potentially nullifying the desired biological activity [2]. The following section provides quantitative evidence for this differentiation.

Quantitative Differentiation of 6-Methylpyridine-2,4-diol from Close Analogs: A Comparative Data Analysis


Thermal Stability Advantage: Higher Melting Point vs. 2,6-Dihydroxy-4-methylpyridine

The target compound, 6-Methylpyridine-2,4-diol, exhibits a significantly higher melting point compared to its positional isomer, 2,6-dihydroxy-4-methylpyridine. This property is critical for purification, handling, and high-temperature reactions .

Physical Chemistry Thermal Analysis Process Chemistry

Synthetic Utility: Documented Yield in the Formation of Bioactive Pyranopyridine Derivatives

6-Methylpyridine-2,4-diol is a direct precursor for the synthesis of a 2H-pyran compound, which upon Cu-catalyzed N-arylation yields arylated pyranopyridine core structures. This specific reactivity, yielding up to 77% for the arylated derivatives, is not established for other methylpyridinediol isomers in this context [1].

Organic Synthesis Medicinal Chemistry Catalysis

Analytical Purity Benchmark: Vendor Specifications for Reliable Procurement

For procurement purposes, the analytical purity of 6-Methylpyridine-2,4-diol from major vendors is consistently specified at ≥98.0% (GC,T). This high purity benchmark ensures its reliability as a starting material in sensitive research applications .

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for 6-Methylpyridine-2,4-diol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of p38 Kinase Inhibitors

6-Methylpyridine-2,4-diol is a key starting material for the synthesis of p38 kinase inhibitors, a class of compounds investigated for treating inflammatory diseases . The high purity (≥98.0%) and specific reactivity profile of this compound are critical for constructing the pyridinone core of these inhibitors with high fidelity .

Medicinal Chemistry: Preparation of Favipucine Analogs

This compound is used to synthesize analogs of Favipucine, a natural product with antimicrobial and fungicidal activities . Its specific substitution pattern is essential for mimicking the core structure of the target natural product.

Organic Synthesis: Construction of Complex Heterocycles (Pyranopyridines)

As demonstrated, 6-Methylpyridine-2,4-diol is used to prepare a 2H-pyran intermediate which can be further functionalized via Cu-catalyzed N-arylation to yield a range of pyranopyridine derivatives (up to 77% yield) [1]. This established pathway confirms its value in generating structurally diverse compound libraries.

Process Chemistry: Reactions Requiring High Thermal Stability

With a melting point exceeding 320°C , 6-Methylpyridine-2,4-diol is suitable for synthetic steps that involve elevated temperatures. This thermal stability advantage over lower-melting isomers (e.g., 2,6-dihydroxy-4-methylpyridine, mp 195-198°C) can simplify reaction design and purification protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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